![molecular formula C15H12N2OS2 B2411631 N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide CAS No. 941877-69-6](/img/structure/B2411631.png)

N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

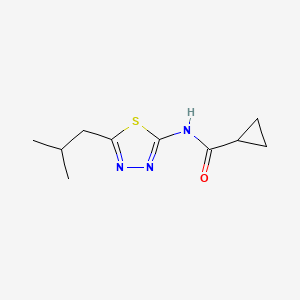

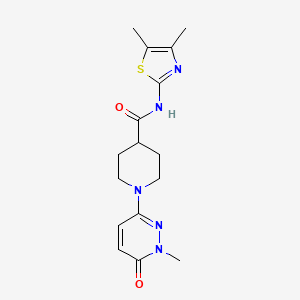

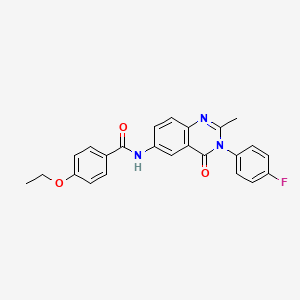

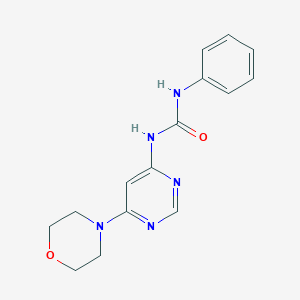

“N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . In one example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzothiazole derivatives have been evaluated for various biological activities, such as anti-inflammatory activity . They have shown inhibitory effects against enzymes like cyclooxygenases (COX-1, COX-2) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. They are typically characterized by their C, H, and N analysis .Scientific Research Applications

- Carboxamide carbonyl-ruthenium complexes : Researchers have synthesized organo-carboxamide ruthenium(II) complexes using ligands derived from this compound. These complexes display moderate catalytic activity in the transfer hydrogenation of ketones, making them valuable in synthetic chemistry .

- Excited State Proton Transfer (ESIPT) : The compound’s excited state intramolecular proton transfer (ESIPT) reaction is influenced by solvent polarity. Understanding this mechanism can aid in developing new optoelectronic materials and analytical tools .

- Benzazolyl N-sulfonyl amidines : By reacting N-(benzo[d]thiazol-2-yl)- or N-(benzo[d]-thiazol-2-yl)-substituted carbothioamides with sulfonyl azides, researchers have obtained N’-sulfonylated amidines. Some of these hybrid molecules exhibit antibacterial and antifungal activities against Staphylococcus aureus and Candida albicans .

Catalysis and Organometallic Chemistry

Optoelectronics and Analytical Tools

Antimicrobial Properties

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and many others . The specific targets can vary depending on the functional groups attached to the benzothiazole core.

Mode of Action

It’s known that benzothiazole derivatives can interact with biological targets through various mechanisms, such as inhibiting key enzymes or interacting with cellular structures . The specific mode of action can depend on the compound’s structure and the nature of its target.

Biochemical Pathways

Benzothiazole derivatives are known to affect various biochemical pathways depending on their specific targets and mode of action .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects depending on the specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-20-14/h2-9H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFJDPCSKOBYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)

![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)

![3-(3,4-Dimethylphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2411562.png)

![N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2411563.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2411566.png)

![2-bromo-5-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2411567.png)

![[(3As,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2411570.png)